molecular formula C14H18O3 B1398955 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid CAS No. 1304269-07-5

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid

Cat. No. B1398955
CAS RN: 1304269-07-5
M. Wt: 234.29 g/mol
InChI Key: MRGURMJFPGFOHI-UHFFFAOYSA-N
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Description

“4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid” is a synthetic compound with the CAS Number: 1304269-07-5 . It has a molecular weight of 234.3 and its IUPAC name is 4-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical and chemical properties are not specified .

Scientific Research Applications

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids, a class of compounds to which 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid may be structurally related, are widely used in cosmetic and therapeutic formulations. These compounds, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, exhibit a variety of beneficial effects for the skin. Their applications span from cosmetic enhancements to the treatment of medical conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety and efficacy of these formulations, especially concerning their prolonged use on sun-exposed skin, highlight the importance of understanding the biological mechanisms underlying their action. Such research underscores the potential of hydroxy acids in dermatological applications, suggesting a research avenue for exploring the effects of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid in similar contexts (Kornhauser, Coelho, & Hearing, 2010).

Biotechnological and Environmental Applications

Research into biotechnologically derived compounds, such as levulinic acid from biomass, reveals the potential for synthesizing a variety of value-added chemicals. These include 2-butanone and 2-methyltetrahydrofuran, indicating a rich field of application in drug synthesis and environmental remediation. The dual functionality of such compounds as raw materials for direct drug synthesis or for creating derivatives with specific medical applications exemplifies the versatility of biomass-derived chemicals. This opens up possibilities for 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid in similar biotechnological or environmental applications, given its structural uniqueness and potential chemical properties (Zhang et al., 2021).

Sorption Studies and Environmental Impacts

properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGURMJFPGFOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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